Bienvenue dans la boutique en ligne BenchChem!

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one

Amyotrophic lateral sclerosis SOD1 aggregation Structure-activity relationship

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one (CAS 1227692-56-9), designated as Compound 3 in the seminal J. Med.

Molecular Formula C10H8Cl2N2OS
Molecular Weight 275.147
CAS No. 1227692-56-9
Cat. No. B569630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one
CAS1227692-56-9
Synonyms5-[[(3,5-Dichlorophenyl)thio]methyl]-1,2-dihydro-3H-pyrazol-3-one
Molecular FormulaC10H8Cl2N2OS
Molecular Weight275.147
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)SCC2=CC(=O)NN2
InChIInChI=1S/C10H8Cl2N2OS/c11-6-1-7(12)3-9(2-6)16-5-8-4-10(15)14-13-8/h1-4H,5H2,(H2,13,14,15)
InChIKeyXEMDSKBGRCVJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one (CAS 1227692-56-9): A Structurally Defined Arylsulfanyl Pyrazolone (ASP) for Mutant SOD1 Research and ALS Drug Discovery


5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one (CAS 1227692-56-9), designated as Compound 3 in the seminal J. Med. Chem. 2012 structure–activity relationship (SAR) study, is an arylsulfanyl pyrazolone (ASP) featuring a pyrazolone core linked via a thioether bridge to a 3,5-dichlorophenyl ring [1]. This compound emerged from a high-throughput screening campaign targeting mutant Cu/Zn superoxide dismutase 1 (SOD1)-induced cytotoxicity and protein aggregation, a pathological hallmark of amyotrophic lateral sclerosis (ALS) [1][2]. With a molecular weight of 275.16 g/mol, a calculated logP of 3.3, and full compliance with Lipinski's Rule of Five, it serves as a well-characterized research tool and reference standard within the ASP chemical series [3][4]. Its ChEMBL ID is CHEMBL1643557 and PubChem CID is 50993705 [3][4].

Why 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one Cannot Be Replaced by Other Pyrazolones or ASP Analogs Without Quantitative Justification


The arylsulfanyl pyrazolone (ASP) scaffold exhibits extreme sensitivity to both the aryl substitution pattern and the oxidation state of the sulfur linker, making simple analog substitution scientifically invalid without head-to-head potency verification [1]. In the same PC12-G93A SOD1 cytotoxicity protection assay, moving the chlorine atoms from the 3,5-positions to the 2,6-positions (Compound 2) causes a 4.2-fold loss in potency, while reduction to a single 4-chloro substituent (Compound 1) produces an 11.4-fold potency drop [1]. Oxidation of the thioether to the corresponding sulfone (Compound 7) results in an 8.3-fold reduction in protective EC50 [1]. Furthermore, replacing the sulfur linker with oxygen to generate the chemically distinct aryloxanyl pyrazolone series (Compound 13/CMB-087229) yields a 2.5-fold potency gain accompanied by fundamentally altered metabolic stability — the thioether is rapidly oxidized to inactive sulfoxide by liver microsomes, whereas the ether analog is metabolically stable (human T1/2 = 93 min) [1]. These tightly coupled structural and pharmacological relationships preclude generic interchange among in-class compounds [1][2].

Quantitative Differentiation Evidence for 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one Versus Closest Structural Analogs


Regioisomeric Chlorine Substitution: 3,5-Dichloro Outperforms 2,6-Dichloro by 4.2-Fold in SOD1 Cytotoxicity Protection

Among arylsulfanyl pyrazolones bearing a dichloro substitution, the 3,5-dichloro regioisomer (target compound; Compound 3) achieves an EC50 of 0.17 μM in the PC12-G93A SOD1 cytotoxicity protection assay, whereas the 2,6-dichloro regioisomer (Compound 2) requires a 4.2-fold higher concentration to achieve equivalent protection (EC50 = 0.71 μM) [1]. This demonstrates that the meta-substitution geometry is pharmacophorically preferred for the ASP scaffold, and procurement of the 2,6-isomer cannot be considered an equivalent substitute [1].

Amyotrophic lateral sclerosis SOD1 aggregation Structure-activity relationship Regioisomer potency

Thioether Oxidation State SAR: Sulfide Linker Confers 8.3-Fold Potency Advantage Over the Corresponding Sulfone

The target compound retains the native thioether (sulfide, X=S) linkage and exhibits an EC50 of 0.17 μM. Oxidation to the corresponding sulfone (Compound 7; X=SO₂, identical 3,5-dichloro substitution) drastically reduces potency to EC50 = 1.41 μM — an 8.3-fold loss of activity [1]. The intermediate sulfoxide (Compound 4, 4-Cl) is essentially inactive with EC50 > 32 μM [1]. This graded loss of function (S >> SO₂ >> SO) establishes that the reduced thioether is the pharmacologically competent oxidation state, and that metabolic or shelf-oxidation of the sulfide to sulfoxide/sulfone abrogates biological activity [1].

Sulfur oxidation state Sulfone vs sulfide SOD1 inhibitor Metabolic liability

Thioether Versus Ether Linker Chemistry: Metabolic Fate Divergence Despite Comparable Structural Scaffold

The ether analog (Compound 13; CMB-087229, CAS 1227692-67-2), which replaces the sulfur atom of the target compound with oxygen while retaining the 3,5-dichloro substitution, is 2.5-fold more potent (EC50 = 0.067 μM vs. 0.17 μM for the target thioether) [1]. However, the two compounds diverge fundamentally in their metabolic profiles: the thioether (target compound) undergoes rapid NADPH-dependent microsomal oxidation to the corresponding inactive sulfoxide, a transformation confirmed by LC/MS/MS metabolite identification [1], whereas the ether analog is metabolically stable, exhibiting human microsomal T1/2 = 93 min and mouse T1/2 = 36 min [1]. The ether analog also demonstrates sustained blood and brain levels in vivo and extends survival of G93A ALS transgenic mice by 13.3% at 20 mg/kg i.p. q.d. [1].

Thioether metabolism Ether analog Microsomal stability Pharmacokinetics

Monosubstitution Versus Disubstitution: The 3,5-Dichloro Pattern Provides an 11.4-Fold Potency Gain Over 4-Chloro Monosubstitution

The systematic SAR campaign that generated the target compound demonstrated a clear additive benefit of the second chlorine substituent. The 4-chloro monosubstituted parent (Compound 1) has an EC50 of 1.93 μM, while the 3,5-dichloro derivative (target compound; Compound 3) achieves an EC50 of 0.17 μM — an 11.4-fold improvement [1]. The intermediate 2,6-dichloro analog (Compound 2, EC50 = 0.71 μM) confirms that both the number and position of chlorine atoms are critical potency determinants, with meta-disubstitution providing the optimal pharmacophoric fit [1]. The 3,5-dichloro substitution pattern remained the most potent across all linker chemistries evaluated (thioether, sulfone, and ether series), establishing it as the privileged substitution motif for this target [1].

Halogen substitution SAR Di-substitution advantage ASP scaffold optimization Lead refinement

Molecular Mechanism: Pyrazolone-Class Proteasome Activation via PSMC1/PSMC4/TCP-1 Binding — A Class-Level Mode of Action Distinct from Other SOD1-Targeting Chemotypes

Affinity probe-based chemoproteomics using pyrazolone-derived probes (structurally incorporating the core ASP scaffold from which the target compound is derived) identified the 26S proteasome regulatory subunits PSMC1 and PSMC4, along with the chaperone protein TCP-1, as direct high-affinity binding partners in PC12-SOD1-G93A cell lysates [1]. Pyrazolones were shown to enhance proteasomal activity in the absence of exogenous proteasome inhibitor and to restore degradation of a fluorogenic proteasome substrate in PC12-SOD1-G93A cells, without inducing a heat shock response [1]. This proteasome activation mechanism is distinct from other SOD1-targeting strategies (e.g., antisense oligonucleotides, direct SOD1 enzymatic inhibitors) and is shared across the pyrazolone class, including the target compound's scaffold [1]. The Sigma-Aldrich datasheet for the closely related ether analog CMB-087229 confirms target engagement with PSMC1, PSMC4, and TCP-1, consistent with this class-level mechanism .

Proteasome activation Target identification Protein aggregation Chemical probe

Optimal Research and Procurement Application Scenarios for 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one (CAS 1227692-56-9)


Reference Standard for ASP Scaffold SAR Studies and Oxidation-State Dependent Activity Profiling

As the most potent thioether in the ASP series (EC50 = 0.17 μM, PC12-G93A SOD1 assay) and the direct comparator against which the optimized ether lead (Compound 13/CMB-087229, EC50 = 0.067 μM) was benchmarked, this compound serves as the essential reference standard for any SAR campaign exploring linker chemistry (S, SO, SO₂, O, NH), aryl substitution, or pyrazolone core modifications within the mutant SOD1 cytotoxicity protection paradigm [1]. Its well-documented rapid microsomal oxidation to inactive sulfoxide [1] also makes it valuable as a positive control for metabolic instability in in vitro ADME assays where thioether oxidation is being profiled.

Chemical Probe for Investigating Thioether-Specific Pharmacodynamics in SOD1 Protein Aggregation Models

Researchers studying the temporal dynamics of mutant SOD1-induced protein aggregation can employ this compound as a short-duration chemical probe. Its rapid metabolic inactivation via sulfoxide formation provides an inherent 'pulse' of pharmacological activity that is self-limited, enabling washout-free experimental designs where the distinction between acute cytoprotection and sustained proteasome activation needs to be temporally resolved [1][2]. This contrasts with the metabolically stable ether analog, which provides sustained target engagement suitable for chronic dosing models [1].

Procurement Benchmark for Differentiating Genuine 3,5-Dichloro ASP from Regioisomeric or Oxidized Contaminants

Given the 4.2-fold to 11.4-fold potency penalty incurred by regioisomeric (2,6-dichloro) or under-substituted (4-chloro) variants, and the >188-fold loss of activity upon thioether oxidation [1], procurement specifications for this CAS-numbered compound should mandate analytical characterization (HPLC purity ≥95%, LC-MS confirmation of the thioether mass and absence of sulfoxide/sulfone peaks) to exclude contamination by less active analogs. The well-defined SMILES (O=c1cc(CSc2cc(Cl)cc(Cl)c2)[nH][nH]1) and InChIKey (XEMDSKBGRCVJRI-UHFFFAOYSA-N) provide unambiguous identity verification criteria [3].

Tool Compound for Proteasome Activation Mechanism Studies in Neurodegeneration Research

The pyrazolone class, inclusive of this compound's scaffold, has been experimentally demonstrated to bind the 26S proteasome regulatory subunits PSMC1 and PSMC4 and the chaperone TCP-1, enhancing proteasomal activity without triggering a heat shock response [2]. This compound can therefore be deployed as a structurally tractable starting point for designing affinity probes, photoaffinity labeling reagents, or biotinylated derivatives for target engagement studies aimed at elucidating the relationship between proteasome enhancement and clearance of aggregation-prone SOD1 species in ALS and potentially other neurodegenerative proteinopathies [2].

Quote Request

Request a Quote for 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.